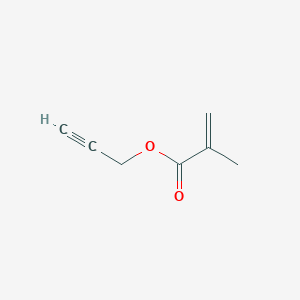
甲炔丙烯酸甲酯
概述
描述
Propargyl methacrylate is an organic compound that belongs to the class of methacrylate esters. It is characterized by the presence of a propargyl group attached to the methacrylate moiety. This compound is known for its versatility in various chemical reactions and its applications in polymer chemistry, material science, and biomedical research.
科学研究应用
Propargyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used to synthesize functionalized polymers for various applications, including drug delivery and tissue engineering.
Material Science: Incorporated into materials to impart unique properties such as enhanced thermal stability and mechanical strength.
Biomedical Research: Utilized in the development of bioactive surfaces and scaffolds for cell culture and tissue regeneration.
Electrochemistry: Employed as an electrolyte additive in lithium-ion batteries to improve thermal stability and performance.
作用机制
Target of Action
Propargyl methacrylate is primarily used in the synthesis of alkyne-functionalized polymers and copolymers . The primary targets of propargyl methacrylate are these polymers and copolymers, where it serves as a monomer .
Mode of Action
The compound interacts with its targets through a process known as post-polymerization modification . This involves the incorporation of alkynes, which allows for rapid modification of the polymers and copolymers through reactions such as copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne click reactions .
Biochemical Pathways
The primary biochemical pathway involved in the action of propargyl methacrylate is the polymerization process . This process involves the formation of large molecules called polymers from monomers like propargyl methacrylate. The incorporation of alkynes into these polymers allows for their rapid modification, leading to the creation of functionalized polymers and copolymers .
Pharmacokinetics
It’s important to note that the compound’s effectiveness in polymerization processes is influenced by factors such as concentration and reaction conditions .
Result of Action
The result of propargyl methacrylate’s action is the formation of alkyne-functionalized polymers and copolymers . These functionalized polymers can be further modified through reactions such as CuAAC or thiol-yne click reactions, leading to the creation of a wide range of materials with diverse properties .
Action Environment
The action of propargyl methacrylate is influenced by various environmental factors. For instance, the efficiency of the polymerization process can be affected by factors such as temperature, pH, and the presence of catalysts . Additionally, the stability of the compound and the resulting polymers can be influenced by storage conditions .
生化分析
Biochemical Properties
Propargyl Methacrylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in the preparation of Protein A membranes, Propargyl Methacrylate is functionalized via surface-initiated copolymerization followed by a reaction with azide-functionalized Protein A ligand .
Cellular Effects
Its role in the synthesis of alkyne-functionalized polymers suggests potential influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Propargyl Methacrylate involves its role as a monomer in the synthesis of alkyne-functionalized polymers. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: Propargyl methacrylate can be synthesized through the esterification of methacrylic acid with propargyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, propargyl methacrylate is produced using similar esterification techniques but on a larger scale. The process involves the continuous feeding of methacrylic acid and propargyl alcohol into a reactor, where the esterification reaction takes place. The product is then purified through distillation to obtain high-purity propargyl methacrylate.
化学反应分析
Types of Reactions: Propargyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form alkyne-functionalized polymers and copolymers.
Click Reactions:
Thiol-yne Reactions: It reacts with thiols to form thioether linkages.
Common Reagents and Conditions:
Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN) under thermal conditions.
Click Reactions: Catalyzed by copper(I) salts, often in the presence of a ligand such as tris(benzyltriazolylmethyl)amine (TBTA).
Thiol-yne Reactions: Typically carried out under mild conditions with a base such as triethylamine.
Major Products:
Polymerization: Produces alkyne-functionalized polymers.
Click Reactions: Forms 1,4-disubstituted triazoles.
Thiol-yne Reactions: Yields thioether-linked products.
相似化合物的比较
Propargyl methacrylate is unique due to its combination of a methacrylate group and a propargyl group, which allows it to participate in both polymerization and click reactions. Similar compounds include:
Methacrylic Acid: Lacks the propargyl group and is primarily used in polymerization reactions.
Propargyl Alcohol: Contains the propargyl group but lacks the methacrylate moiety, limiting its use in polymer chemistry.
Allyl Methacrylate: Contains an allyl group instead of a propargyl group, leading to different reactivity and applications.
Propargyl methacrylate stands out due to its dual functionality, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
prop-2-ynyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-4-5-9-7(8)6(2)3/h1H,2,5H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAWASVJOPLHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30756-20-8 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-propyn-1-yl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30756-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8065666 | |
| Record name | 2-Propynyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13861-22-8 | |
| Record name | Propargyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13861-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propargyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013861228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-propyn-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propynyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prop-2-ynyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPARGYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7MJ2445SD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
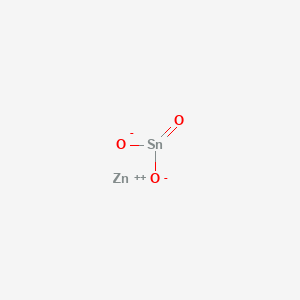
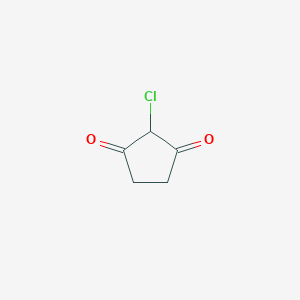
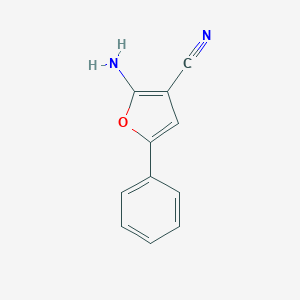
![[1,1'-Biphenyl]-4-carbothioamide](/img/structure/B81531.png)
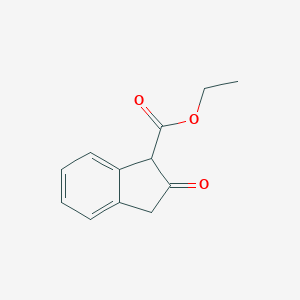
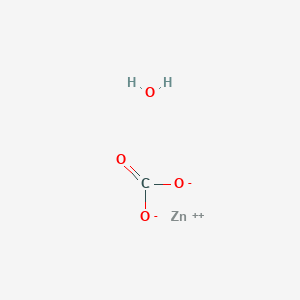
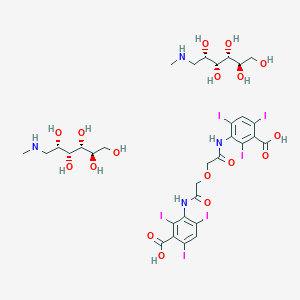
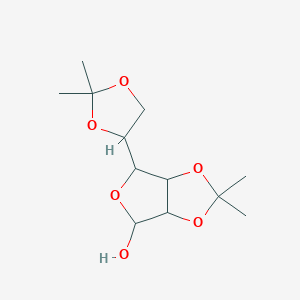
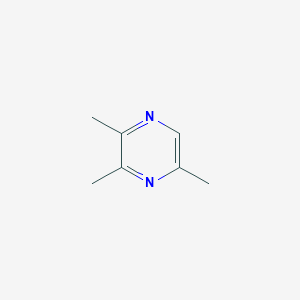
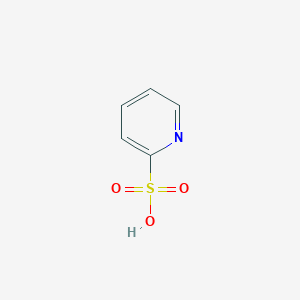



![1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B81553.png)
